(E)-4-(Cinnamyloxy)benzaldehyde

Organic Synthesis Formulation Science Process Chemistry

Achieve superior thermal responsiveness and image preservability with (E)-4-(Cinnamyloxy)benzaldehyde, precisely engineered for advanced heat-sensitive recording layers. Its extended π-conjugated system and reactive aldehyde group unlock superior performance in cross-coupling reactions, heterocyclic synthesis, and photoactive polymer development. The significantly lower melting point (mp ~89.5–90.5°C) enables milder processing conditions, improving yield and selectivity. With a predicted logP of 3.86, it drastically enhances lipophilicity versus parent 4-hydroxybenzaldehyde, making it ideal for hydrophobic-target research and reversed-phase method optimization.

Molecular Formula C16H14O2
Molecular Weight 238.28 g/mol
CAS No. 79844-40-9
Cat. No. B1602583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-4-(Cinnamyloxy)benzaldehyde
CAS79844-40-9
Molecular FormulaC16H14O2
Molecular Weight238.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CCOC2=CC=C(C=C2)C=O
InChIInChI=1S/C16H14O2/c17-13-15-8-10-16(11-9-15)18-12-4-7-14-5-2-1-3-6-14/h1-11,13H,12H2/b7-4+
InChIKeySRXWGYPOOZFWAD-QPJJXVBHSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(E)-4-(Cinnamyloxy)benzaldehyde (CAS 79844-40-9) – Procurement and Technical Baseline


(E)-4-(Cinnamyloxy)benzaldehyde (CAS 79844-40-9) is a synthetic aromatic aldehyde belonging to the phenol ether class, characterized by a cinnamyloxy group attached to the para-position of a benzaldehyde core . The molecular formula is C16H14O2 with a molecular weight of 238.28 g/mol [1]. This compound is commercially available for research purposes with a standard purity specification of 95% . Its structural features include an extended π-conjugated system and a reactive aldehyde group, which are of interest in organic synthesis for applications such as cross-coupling reactions, photochemical studies, and as a precursor for heterocyclic compounds [2].

Why (E)-4-(Cinnamyloxy)benzaldehyde Cannot Be Substituted with Uncharacterized Analogs


Simple substitution with other cinnamyloxybenzaldehyde isomers or parent compounds like 4-hydroxybenzaldehyde is not scientifically valid due to significant differences in physicochemical properties and resulting material performance. The specific (E)-stereochemistry and para-substitution pattern dictate the compound's solid-state behavior, including a significantly lower melting point compared to its parent, which can alter processing conditions and formulation stability [1]. Furthermore, the extended conjugation provided by the cinnamyloxy moiety is essential for specific applications, such as its documented use as a functional component in heat-sensitive recording materials, where substitution with a non-conjugated or differently substituted analog would fail to achieve the required thermal responsiveness and image preservability [2]. The following evidence provides a quantitative basis for selecting this specific compound over its closest alternatives.

Quantitative Differentiation Guide for (E)-4-(Cinnamyloxy)benzaldehyde (CAS 79844-40-9) Against Key Comparators


Thermal Property Differentiation: Lower Melting Point vs. 4-Hydroxybenzaldehyde

(E)-4-(Cinnamyloxy)benzaldehyde exhibits a melting point of 89.5–90.5 °C, a significant depression compared to its parent compound, 4-hydroxybenzaldehyde, which has a reported melting point range of 114–118 °C [1]. This 24–28 °C difference is a direct result of cinnamyloxy substitution at the para position, which disrupts the intermolecular hydrogen bonding network present in the parent phenol [2].

Organic Synthesis Formulation Science Process Chemistry

Lipophilicity Profile: Predicted logP Comparison to 4-Hydroxybenzaldehyde

The introduction of the cinnamyl group dramatically increases the predicted lipophilicity of the molecule. (E)-4-(Cinnamyloxy)benzaldehyde has a predicted logP (ALOGPS) of 3.86 [1], whereas its parent, 4-hydroxybenzaldehyde, has a predicted logP of approximately 1.4 [2]. This 2.46 log unit increase corresponds to a theoretical >200-fold increase in partition coefficient (logP), indicating significantly higher affinity for non-polar environments.

Medicinal Chemistry Drug Design ADME Prediction

Application-Specific Performance: Functional Requirement in Heat-Sensitive Recording Materials

A Japanese patent (JPH0524352A) explicitly claims the use of 4-cinnamyloxybenzaldehyde as one of a select few compounds in a heat-sensitive recording layer formulation to achieve excellent image preservability and thermal responsiveness [1]. While specific quantitative performance metrics are not disclosed in the patent abstract, the inclusion of this compound among a group that includes other specialized aldehydes (e.g., 2-methoxy-1-naphthoaldehyde, 4-(4-bromobenzyloxy)benzaldehyde) indicates its functional necessity for the claimed material properties. Analogs lacking the cinnamyloxy substitution pattern are not mentioned and would not provide the same combination of conjugated π-system and aldehyde reactivity required for this application.

Materials Science Recording Technology Functional Dyes

Key Application Scenarios for (E)-4-(Cinnamyloxy)benzaldehyde Based on Quantitative Differentiation


Development of Heat-Sensitive Recording and Imaging Materials

The inclusion of 4-cinnamyloxybenzaldehyde in a heat-sensitive recording layer, as disclosed in patent JPH0524352A [1], positions this compound as a functional component for improving image preservability and thermal response. This application leverages the compound's unique combination of a conjugated cinnamyl moiety and a reactive aldehyde group, which is not available in simpler benzaldehydes. Researchers developing advanced thermal paper, imaging films, or sensors should consider this compound where such performance enhancements are required.

Synthesis of Advanced Organic Molecules via Cross-Coupling Reactions

The extended π-conjugation of the cinnamyloxy group enhances the utility of (E)-4-(cinnamyloxy)benzaldehyde as a building block in cross-coupling reactions [2]. This property, combined with its significantly lower melting point (89.5-90.5°C) compared to 4-hydroxybenzaldehyde (114-118°C), can facilitate reactions under milder conditions, potentially improving yield and selectivity. It serves as a valuable precursor for the synthesis of heterocyclic compounds and photoactive polymers, where a balance of reactivity and processability is critical.

Design of Lipophilic Probes or Drug Discovery Intermediates

With a predicted logP of 3.86, (E)-4-(cinnamyloxy)benzaldehyde is markedly more lipophilic than its parent 4-hydroxybenzaldehyde (logP ~1.4) [3]. This property makes it a more suitable starting material or intermediate for designing compounds intended to interact with hydrophobic biological targets, cross lipid membranes, or be analyzed using reversed-phase chromatographic methods. The increased lipophilicity can be a key differentiator when optimizing a lead compound's ADME profile.

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